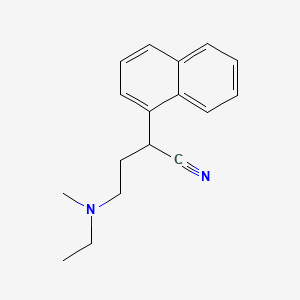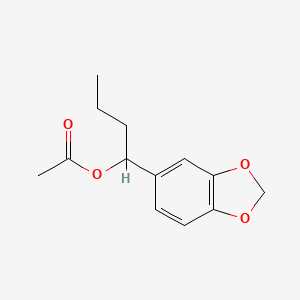
2,6,7-Trihydroxy-9-(3-nitrophenyl)-3H-xanthen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,7-Trihydroxy-9-(3-nitrophenyl)-3H-xanthen-3-one is a complex organic compound that belongs to the xanthene family. This compound is characterized by its unique structure, which includes three hydroxyl groups and a nitrophenyl group attached to a xanthene core. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trihydroxy-9-(3-nitrophenyl)-3H-xanthen-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the xanthene core: This can be achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of the nitrophenyl group: The nitrophenyl group can be introduced via a nitration reaction, where the xanthene core is treated with a nitrating agent such as nitric acid.
Hydroxylation: The hydroxyl groups can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,6,7-Trihydroxy-9-(3-nitrophenyl)-3H-xanthen-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2,6,7-Trihydroxy-9-(3-nitrophenyl)-3H-xanthen-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 2,6,7-Trihydroxy-9-(3-nitrophenyl)-3H-xanthen-3-one depends on its specific application. In biological systems, it may interact with cellular components through its hydroxyl and nitrophenyl groups, leading to various biochemical effects. The compound can act as an antioxidant by scavenging free radicals or as an antimicrobial agent by disrupting microbial cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein: Another xanthene derivative with similar structural features but different functional groups.
Rhodamine: A xanthene-based dye with distinct chemical properties due to its different substituents.
Eosin: A brominated derivative of fluorescein used in biological staining.
Uniqueness
2,6,7-Trihydroxy-9-(3-nitrophenyl)-3H-xanthen-3-one is unique due to the presence of both hydroxyl and nitrophenyl groups, which impart distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other xanthene derivatives, making it a compound of interest for further research and development.
Propiedades
Número CAS |
6217-25-0 |
|---|---|
Fórmula molecular |
C19H11NO7 |
Peso molecular |
365.3 g/mol |
Nombre IUPAC |
2,6,7-trihydroxy-9-(3-nitrophenyl)xanthen-3-one |
InChI |
InChI=1S/C19H11NO7/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-2-1-3-10(4-9)20(25)26/h1-8,21-23H |
Clave InChI |
CDKXBLXSKWANIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


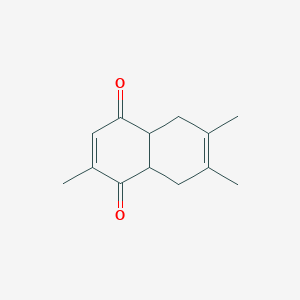
![2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B14740958.png)
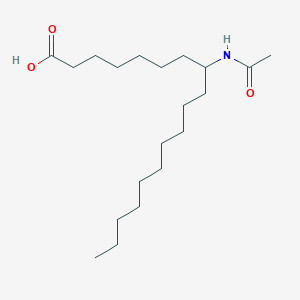
![N-(4-fluorophenyl)-2-[4-[[3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl]oxy]phenyl]acetamide](/img/structure/B14740965.png)
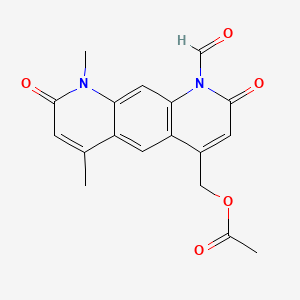
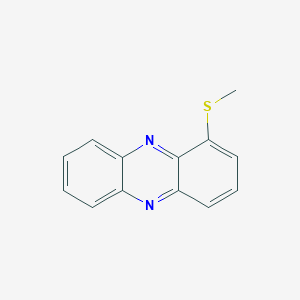
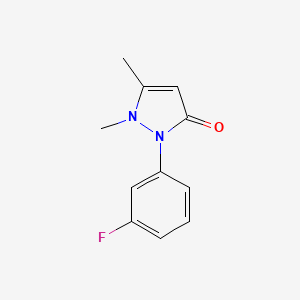
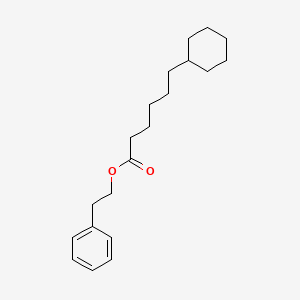
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-morpholin-4-ylphenol](/img/structure/B14740994.png)
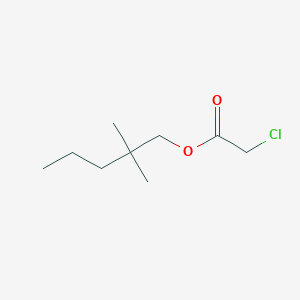

![2-Phenylbenzo[h]quinoline-4-carboxylic acid](/img/structure/B14741021.png)
